1-Cbz-[1,4]diazepan-5-one
Overview
Description
The compound 1-Cbz-[1,4]diazepan-5-one is a derivative of the benzodiazepine family, which is a class of compounds with a fused benzene and diazepine ring structure. Benzodiazepines are known for their central nervous system activity, including anxiolytic, anticonvulsant, and hypnotic properties .
Synthesis Analysis
Several papers discuss the synthesis of benzodiazepine derivatives. A novel one-pot synthesis of 2,4-disubstituted-3H-benzo[b][1,4]diazepines has been reported, which involves the formation of ynones followed by Michael addition and cyclocondensation using water as a solvent . Another approach for the synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines involves a domino process with the in situ generation of an aza-Nazarov reagent . Additionally, multicomponent synthesis routes have been designed to accelerate access to diverse benzodiazepine scaffolds .
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives has been confirmed by various techniques. For instance, the structure of a synthesized benzodiazepine was confirmed by X-ray crystallographic analysis . The stereochemistry and crystal structure of N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have been characterized, revealing preferences for chair and twist-boat conformations .
Chemical Reactions Analysis
The chemical reactivity of benzodiazepines includes ring contractions and oxidations. N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones undergo ring contraction to quinolone-2,4-diones with high enantioselectivity . The oxidation of diazepam by 1-chlorobenzotriazole has been studied, showing a first-order dependence on the oxidant and fractional order on the substrate and acid .
Physical and Chemical Properties Analysis
Benzodiazepines possess a semirigid and compact diazepine ring, with several substituents that contribute to their physicochemical properties. These properties include low numbers of rotatable bonds, hydrogen bond donors and acceptors, and intermediate lipophilicity, which are beneficial for drug design . The synthesis of novel scaffolds that incorporate a fusion of a substituted pyranose ring with the seven-membered rings of benzodiazepines has been described, which may affect the physical and chemical properties of these compounds .
Scientific Research Applications
Benzodiazepine Receptors and Neurochemical Studies
Benzodiazepines, including 1-Cbz-[1,4]diazepan-5-one derivatives, play a crucial role in modulating the GABAergic system, which is fundamental in regulating neurotransmission related to anxiety, sedation, seizure protection, and muscle relaxation. Studies on diazepam-sensitive and -resistant mice have provided insights into the genetic and neurochemical foundations underlying the variability in response to benzodiazepines. These investigations help in understanding the mechanisms through which benzodiazepines exert their effects and pave the way for developing more targeted therapies for anxiety and seizure disorders (Gallaher, E. J., Gionet, S. E., & Feller, D., 1991).
Synthesis and Biological Significance
The synthesis and biological evaluation of 1,4-diazepines, which include 1-Cbz-[1,4]diazepan-5-one derivatives, have been actively pursued due to their wide range of biological activities. Such compounds are associated with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This makes them highly significant for pharmaceutical development, offering a versatile scaffold for designing new drugs with improved efficacy and reduced side effects (Rashid, M. et al., 2019).
Pharmacodynamic Properties and Clinical Efficacy
The pharmacodynamic properties of alprazolam, a closely related triazolobenzodiazepine, highlight the therapeutic potential of diazepine derivatives. Such studies contribute to understanding the clinical efficacy of these compounds in treating anxiety and depression, indicating the broader applicability of diazepine derivatives in managing neuropsychiatric disorders. The findings support the continued investigation and development of 1-Cbz-[1,4]diazepan-5-one derivatives for clinical use (Dawson, G., Jue, S., & Brogden, R. N., 1984).
Environmental Impact and Water Treatment
The environmental occurrence, fate, and transformation of benzodiazepines, including diazepine derivatives, have been studied to assess their impact on water treatment processes. Research in this area is crucial for understanding how these compounds, frequently detected in water sources due to their widespread use, behave in environmental settings and water treatment facilities. Identifying the transformation products formed during water treatment processes helps in evaluating the risks associated with the presence of benzodiazepines in the environment and developing strategies to mitigate their impact (Kosjek, T. et al., 2012).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), seeking medical advice/attention if experiencing respiratory symptoms (P342+P311), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
properties
IUPAC Name |
benzyl 5-oxo-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-6-8-15(9-7-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFVWFHEUKZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375076 | |
Record name | 1-cbz-[1,4]diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-[1,4]diazepan-5-one | |
CAS RN |
18158-16-2 | |
Record name | 1-cbz-[1,4]diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18158-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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